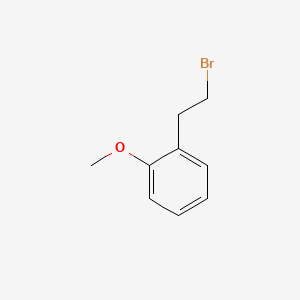

1-(2-Bromoethyl)-2-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJKBSUGZNVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342053 | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36449-75-9 | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 1-(2-Bromoethyl)-2-methoxybenzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's synthesis, mechanistic underpinnings, practical applications, and critical safety protocols, providing a holistic understanding for its effective utilization in a laboratory setting.

This compound is a substituted aromatic haloalkane that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methoxy group ortho to a bromoethyl substituent on a benzene ring, offers specific reactivity profiles that are leveraged in the construction of more complex molecular architectures. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 36449-75-9 | Anax Laboratories[1] |

| Molecular Formula | C₉H₁₁BrO | Anax Laboratories[1] |

| IUPAC Name | this compound | N/A |

The physical and chemical properties of a compound are critical for planning reactions, purification, and storage. Below is a summary of key properties for this compound and its close isomer, 1-(2-Bromoethyl)-4-methoxybenzene, for comparative context.

Table 2: Physicochemical Properties

| Property | This compound | 1-(2-Bromoethyl)-4-methoxybenzene | Source |

|---|---|---|---|

| Molecular Weight | 215.09 g/mol | 215.09 g/mol | Anax Laboratories, PubChem[1][2] |

| Appearance | Pale Beige Solid (for related ether) | N/A | Pharmaffiliates[3] |

| Boiling Point | N/A | 130-131 °C at 11 Torr | ECHEMI[4] |

| Density | N/A | 1.387 g/cm³ | ECHEMI[4] |

| Refractive Index | N/A | n20/D 1.560 | ECHEMI[4] |

| XLogP3 | N/A | 3.3 | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of aryl bromoethyl compounds is a cornerstone transformation in organic chemistry. A prevalent and reliable method involves the nucleophilic substitution of a corresponding alcohol. This section outlines a validated protocol for a related compound, which is directly applicable for the synthesis of this compound from 2-(2-methoxyphenyl)ethanol.

Synthetic Pathway: From Alcohol to Alkyl Bromide

The conversion of 2-(2-methoxyphenyl)ethanol to the target compound is typically achieved via treatment with a strong brominating agent, such as hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid. This reaction proceeds through a nucleophilic substitution mechanism.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for synthesizing analogous (2-bromoethyl)benzene derivatives[5]. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-(2-methoxyphenyl)ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add 2-(2-methoxyphenyl)ethanol. Cool the flask in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (approx. 0.5 molar equivalents) to the alcohol with continuous stirring. This exothermic reaction protonates the alcohol, making the hydroxyl group a better leaving group (water). Following this, add 48% hydrobromic acid (approx. 1.25 molar equivalents).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for approximately 6-8 hours. The heating drives the Sₙ2 reaction to completion, where the bromide ion displaces the protonated hydroxyl group.

-

Workup - Quenching and Extraction: After cooling, transfer the reaction mixture to a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether or dichloromethane (3x volumes). The organic product will partition into the organic phase.

-

Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).

-

Drying and Filtration: Dry the organic phase over anhydrous calcium chloride or magnesium sulfate. Filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation to yield pure this compound[5].

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution, likely an Sₙ2 pathway, given the primary nature of the alcohol.

Applications in Research and Drug Development

The phenethyl bromide scaffold is a versatile building block in medicinal chemistry and materials science. Its utility stems from the ability of the bromoethyl group to participate in a wide array of chemical transformations.

-

Intermediate for Complex Molecule Synthesis: this compound is an essential precursor for introducing the 2-(2-methoxyphenyl)ethyl moiety into larger molecules. This is critical in drug discovery, where systematic modifications of a lead compound are necessary to establish structure-activity relationships (SAR)[6].

-

Synthesis of Pharmaceutical Agents: The parent compound, (2-bromoethyl)benzene, is used to synthesize potent antimicrobial β-peptidomimetics. These structures mimic natural peptides but exhibit enhanced enzymatic stability and low toxicity[7]. The methoxy-substituted derivative is employed to create analogues with altered pharmacokinetic profiles, such as improved solubility or metabolic stability.

-

Alkylation Reactions: The compound serves as an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols, enabling the construction of ethers, thioethers, and secondary or tertiary amines which are common functional groups in active pharmaceutical ingredients (APIs).

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its potential hazards. Information synthesized from multiple safety data sheets (SDS) for analogous compounds provides a robust safety profile[8][9][10].

Table 3: Hazard and Safety Information

| Category | Recommendation | Source |

|---|---|---|

| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. May cause skin irritation and respiratory tract irritation. Lachrymator. | PubChem, Thermo Fisher Scientific[2][10] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood. | Fisher Scientific[8] |

| Handling | Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Handle under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to moisture. | Fisher Scientific[8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines. | Fisher Scientific[8] |

| First Aid Measures | If Swallowed: Rinse mouth and call a POISON CENTER or doctor. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If on Skin: Wash off immediately with plenty of water. | Sigma-Aldrich, Fisher Scientific[8][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases, amines. | Fisher Scientific[8] |

Conclusion

This compound (CAS: 36449-75-9) is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its synthesis via nucleophilic substitution of the corresponding alcohol is a reliable and well-understood process. The compound's utility as an alkylating agent and a building block for complex molecules underscores its importance. Adherence to strict safety and handling protocols is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable reagent into their synthetic workflows.

References

-

Pharmaffiliates. 1-(2-Bromoethoxy)-2-methoxybenzene. [Link]

-

PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [Link]

-

PrepChem.com. Preparation of (2-bromoethyl)benzene. [Link]

-

Metabolites. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]

-

Domling, A. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 8. fishersci.es [fishersci.es]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

1-(2-Bromoethyl)-2-methoxybenzene molecular weight

An In-depth Technical Guide to 1-(2-Bromoethyl)-2-methoxybenzene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical properties, provides detailed, field-tested protocols for its synthesis and purification, and outlines robust methods for its analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in drug discovery and development, emphasizing the strategic importance of the 2-methoxyphenethyl moiety. Safety protocols, handling procedures, and storage requirements are also detailed to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this valuable synthetic precursor.

Introduction and Overview

This compound (CAS No. 36449-75-9) is an aromatic organobromine compound characterized by a benzene ring substituted with a 2-bromoethyl group and an adjacent methoxy group at the ortho position.[1] Its molecular structure makes it a highly valuable precursor for introducing the 2-methoxyphenethyl fragment into more complex molecular architectures. This functional group is of significant interest in pharmaceutical research due to the methoxy group's ability to influence molecular conformation, solubility, and metabolic stability, as well as its potential to engage in specific binding interactions with biological targets.

The strategic placement of the bromine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. This reactivity, combined with the electronic and steric influence of the ortho-methoxy group, makes this compound a distinct and powerful tool for synthetic chemists. This guide serves as a senior-level resource, elucidating the causality behind experimental choices and providing a self-validating framework for its synthesis and application.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is critical for its handling, reaction design, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 36449-75-9 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes) | [2] |

Spectroscopic Profile (Expected): While a dedicated peer-reviewed spectrum for this specific isomer is not readily available, the expected spectroscopic data can be reliably predicted based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplets in the range of δ 6.8-7.3 ppm), a singlet for the methoxy group protons around δ 3.8 ppm, and two triplets for the ethyl chain protons (a downfield triplet around δ 3.5-3.6 ppm for the CH₂Br and an upfield triplet around δ 3.1-3.2 ppm for the Ar-CH₂).

-

¹³C NMR: The carbon NMR would display nine unique signals, including those for the four distinct aromatic methine carbons, two quaternary aromatic carbons, the methoxy carbon (around δ 55 ppm), and the two aliphatic carbons of the ethyl chain.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic groups, C=C stretching in the aromatic region (approx. 1600 cm⁻¹), and a prominent C-O stretching band for the methoxy ether. The C-Br stretching frequency would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio at m/z 214 and 216. A primary fragment would likely be the loss of the bromine atom, leading to a significant peak at m/z 135.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the bromination of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol. This approach is favored for its high efficiency and control over the final product.

Experimental Protocol: Synthesis via Appel Reaction

This protocol is chosen for its mild reaction conditions, which minimizes side reactions such as ether formation or elimination that can occur under more acidic or higher-temperature methods.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-(2-methoxyphenyl)ethanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions involving atmospheric moisture.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This cooling step is essential to control the exothermicity of the reaction upon addition of the brominating agents.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 eq.) to the stirred solution. Once it has dissolved, add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The portion-wise addition prevents a rapid, uncontrolled exothermic reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot indicates reaction completion.

-

Quenching & Workup: Upon completion, cool the mixture back to 0 °C and quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

-

Extraction & Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). MgSO₄ is chosen for its fast and efficient drying properties.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The byproduct is highly polar and will remain on the column, allowing for the isolation of the pure product.

Diagram: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following workflow ensures the material meets the standards for use in sensitive applications like drug development.

Analytical Workflow:

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra in CDCl₃. Confirm the presence of all expected proton and carbon signals and their correct chemical shifts, multiplicities, and integration values as described in Section 2.0. This is the primary method for structural confirmation.

-

Mass Spectrometry: Use GC-MS or LC-MS to confirm the molecular weight (m/z 214/216).[1] The distinct Br isotope pattern is a critical diagnostic feature.

-

FT-IR Spectroscopy: Confirm the presence of key functional groups and the absence of hydroxyl (-OH) stretching from the starting material.

-

Purity Analysis (HPLC/GC): Determine the purity of the final sample using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A purity level of >95% is typically required for subsequent synthetic steps.

Diagram: Analytical Validation Workflow

Caption: Logical workflow for the analytical validation of the final product.

Applications in Research and Drug Development

This compound serves as a crucial building block, primarily for the introduction of the 2-methoxyphenethyl scaffold. This moiety is found in a range of biologically active molecules.

-

Scaffold for GPCR Ligands: The phenethylamine core is a well-known pharmacophore for G-protein coupled receptor (GPCR) ligands. The ortho-methoxy group can serve to lock the conformation of the side chain or provide additional hydrogen bond accepting capabilities, tuning the selectivity and potency of the final compound.

-

Intermediate for Complex Molecule Synthesis: As a reactive intermediate, it can be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, nucleophilic substitution of the bromide with amines, thiols, or azides provides rapid access to a library of derivatives for structure-activity relationship (SAR) studies.[3] This modular approach accelerates the drug discovery process.[4]

-

Precursor for Heterocyclic Chemistry: The bromoethyl group can be used to alkylate nitrogen or oxygen nucleophiles, leading to the formation of heterocyclic ring systems, which are prevalent in many approved drugs.

The true value of this reagent lies in its ability to act as a reliable and versatile starting point, enabling researchers to efficiently explore chemical space around a privileged structural motif.

Safety, Handling, and Storage

As with all organobromine compounds, proper safety precautions are mandatory. The safety profile is based on data from structurally related chemicals.[2][5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical splash goggles.[6][7]

-

Hazards: The compound is expected to be harmful if swallowed and cause serious eye irritation.[2] It may also be a skin and respiratory irritant.[5] It is classified as a combustible liquid.[2]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[2]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move the person into fresh air.[6]

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[2]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Keep away from heat, sparks, and open flames.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[6]

Conclusion

This compound is a synthetically valuable intermediate with significant potential in the design and synthesis of novel chemical entities for drug discovery. Its well-defined physicochemical properties and predictable reactivity, coupled with straightforward synthetic and purification protocols, make it an accessible and powerful tool for medicinal chemists. This guide provides the necessary technical framework for its preparation, characterization, and safe handling, empowering researchers to leverage its full potential in their scientific endeavors.

References

- Anax Laboratories. 36449-75-9 | this compound. [URL: https://www.anaxlab.com/36449-75-9]

- Pharmaffiliates. CAS No : 4463-59-6 | Product Name : 1-(2-Bromoethoxy)-2-methoxybenzene. [URL: https://www.pharmaffiliates.com/en/1-2-bromoethoxy-2-methoxybenzene-4463-59-6]

- Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [URL: https://www.fishersci.com/sds?productName=AC106840050]

- Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-(2-bromoethyl)benzene. [URL: https://www.fishersci.com/sds?productName=ACR43953]

- Chem Service. SAFETY DATA SHEET - (2-Bromoethyl)benzene. [URL: https://www.chemservice.com/sds/N-15298-50MG.pdf]

- ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis. [URL: https://www.chemicalbook.com/synthesis/136383-33-0.html]

- PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84427]

- Fisher Scientific. SAFETY DATA SHEET - Benzene, (2-bromoethyl)-. [URL: https://www.fishersci.com/sds?productName=AC106840250]

- Pfaltz & Bauer. SAFETY DATA SHEET - (2-Bromoethyl)benzene 98%. [URL: https://www.pfaltzandbauer.com/sds/B20940]

- Beilstein Journals. Supplementary Information for "Regioselective synthesis of functionalized dibenzofurans and carbazoles by a tandem reaction of diaryl ethers and diarylamines". [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-11-133-S1.pdf]

- ECHEMI. 4463-59-6, 1-(2-Bromoethoxy)-2-methoxybenzene Formula. [URL: https://www.echemi.com/products/4463-59-6.html]

- Benchchem. An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. [URL: https://www.benchchem.com/pdf/technical-guide-94236-21-2.pdf]

- ECHEMI. 14425-64-0, 1-(2-Bromoethyl)-4-methoxybenzene Formula. [URL: https://www.echemi.com/products/14425-64-0.html]

- Santa Cruz Biotechnology. 1-(2-Bromo-ethoxy)-2-methoxy-benzene. [URL: https://www.scbt.com/p/1-2-bromo-ethoxy-2-methoxy-benzene-4463-59-6]

- NIST WebBook. Benzene, 1-(2-bromoethyl)-4-methoxy-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14425640]

- PubChem. 1-(Bromomethyl)-2-methoxybenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/40308]

- BOC Sciences. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [URL: https://www.bocsci.com/blog/2-bromoethylbenzene-applications-in-pharmaceutical-synthesis-and-its-synthesis-method/]

- BLDpharm. 4463-59-6|1-(2-Bromoethoxy)-2-methoxybenzene. [URL: https://www.bldpharm.com/products/4463-59-6.html]

- PrepChem.com. Preparation of (2-bromoethyl)benzene. [URL: https://www.prepchem.com/synthesis-of-2-bromoethyl-benzene/]

- National Institutes of Health (NIH). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956426/]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. fishersci.es [fishersci.es]

- 7. fishersci.com [fishersci.com]

1-(2-Bromoethyl)-2-methoxybenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(2-Bromoethyl)-2-methoxybenzene

Introduction

This compound (CAS No. 36449-75-9) is a substituted aromatic haloalkane that serves as a valuable intermediate in synthetic organic chemistry.[1] Its bifunctional nature, featuring a reactive bromoethyl group and an electron-rich methoxy-substituted benzene ring, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Characterization

The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.

Physical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 36449-75-9 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | 130-131 °C at 11 Torr | [2] |

| Density | ~1.387 g/cm³ | [2] |

| Refractive Index (n²⁰/D) | ~1.560 | [2] |

Note: Some data is derived from sources listing properties for the isomeric 1-(2-Bromoethyl)-4-methoxybenzene, which is expected to have very similar physical characteristics.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methoxy protons.

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.8-7.3 ppm, integrating to 4H. The ortho-disubstitution pattern leads to complex splitting.

-

Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to 3H. Methoxy groups typically appear in this region.[3]

-

Methylene Protons (-CH₂-Br): A triplet around δ 3.6 ppm (2H), coupled to the adjacent methylene group.

-

Methylene Protons (Ar-CH₂-): A triplet around δ 3.1 ppm (2H), coupled to the methylene group adjacent to the bromine.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-158 ppm). The carbon attached to the methoxy group (C-O) would be the most downfield (~157 ppm), while the carbon attached to the ethyl group would be around δ 130 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.[4]

-

Methylene Carbons: Two signals in the aliphatic region, with the carbon attached to the bromine (-CH₂Br) being more downfield (~δ 33 ppm) than the benzylic carbon (Ar-CH₂) (~δ 30 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): A strong band around 1240-1260 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

Analytical Workflow

A typical workflow for the synthesis and characterization of this compound involves synthesis followed by purification and spectroscopic confirmation.

Caption: Workflow for the synthesis and characterization of the target compound.

Synthesis and Mechanism

The most direct synthesis of this compound involves the bromination of the corresponding alcohol, 2-(2-methoxyphenyl)ethanol.

Synthetic Pathway

The conversion of the primary alcohol to an alkyl bromide is a standard transformation, often achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Sources

A Spectroscopic and Analytical Guide to 1-(2-Bromoethyl)-2-methoxybenzene

Introduction

1-(2-Bromoethyl)-2-methoxybenzene, also known as 2-methoxyphenethyl bromide, is a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its chemical structure, comprising a bromoethyl group attached to a methoxy-substituted benzene ring in the ortho position, allows for a range of chemical transformations, making it a versatile building block. Accurate and comprehensive characterization of this compound is paramount to ensure purity, confirm identity, and understand its reactivity. This technical guide provides an in-depth analysis of the spectral data of this compound, offering researchers and drug development professionals a definitive reference for its analytical profile.

The structural and physicochemical properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Methoxyphenethyl bromide[1][2] |

| Molecular Formula | C₉H₁₁BrO[1][2] |

| Molecular Weight | 215.09 g/mol [1][2] |

| CAS Number | 36449-75-9[1] |

| Appearance | Colorless liquid |

| Boiling Point | 105.5-110.5 °C at 5 mmHg[2] |

| Density | 1.356 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.558[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the methoxy protons. The ortho-substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | ddd | 1H | Ar-H |

| ~7.18 | dd | 1H | Ar-H |

| ~6.90 | td | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.55 | t | 2H | -CH₂Br |

| ~3.15 | t | 2H | Ar-CH₂- |

Interpretation and Rationale:

-

Aromatic Region (δ 6.8-7.3 ppm): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex set of multiplets. The electron-donating methoxy group will shield the ortho and para protons, shifting them slightly upfield, while the electron-withdrawing bromoethyl group will have a lesser effect.

-

Methoxy Protons (δ ~3.85 ppm): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet.

-

Ethyl Chain Protons (δ ~3.15 and ~3.55 ppm): The two methylene groups of the ethyl chain form an A₂B₂ system. The protons on the carbon adjacent to the aromatic ring (Ar-CH₂-) are expected to appear as a triplet around 3.15 ppm. The protons on the carbon bearing the bromine atom (-CH₂Br) will be deshielded by the electronegative bromine and are expected to resonate as a triplet further downfield, around 3.55 ppm. The triplet multiplicity arises from the coupling to the adjacent methylene group.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their chemical environment.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C-OCH₃ |

| ~130.5 | Ar-C |

| ~128.0 | Ar-C |

| ~127.5 | Ar-C |

| ~121.0 | Ar-C |

| ~110.5 | Ar-C |

| ~55.5 | -OCH₃ |

| ~35.0 | Ar-CH₂- |

| ~30.0 | -CH₂Br |

Interpretation and Rationale:

-

Aromatic Carbons (δ 110-158 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the methoxy group (C-OCH₃) is the most deshielded due to the oxygen's electronegativity and appears at the lowest field (~157.5 ppm). The other aromatic carbon signals will be spread out based on the electronic effects of the substituents.

-

Methoxy Carbon (δ ~55.5 ppm): The carbon of the methoxy group is a characteristic signal for anisole-type compounds.

-

Ethyl Chain Carbons (δ ~30.0 and ~35.0 ppm): The carbon atom bonded to the bromine (-CH₂Br) will be more deshielded than the carbon attached to the aromatic ring (Ar-CH₂-).

The relationship between the proton and carbon signals can be definitively established using 2D NMR techniques such as HSQC and HMBC.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic ring, the C-O ether linkage, and the C-Br bond.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1600, 1490 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1030 | Medium | Symmetric C-O-C stretch |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend (out-of-plane) |

| ~650 | Medium | C-Br stretch |

Interpretation and Causality:

-

Aromatic C-H and C=C Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching on an aromatic ring. The strong bands around 1600 and 1490 cm⁻¹ are due to the stretching of the carbon-carbon double bonds within the benzene ring.

-

Aliphatic C-H Vibrations: The bands in the 2950-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ethyl chain.

-

C-O Ether Stretch: The strong absorption around 1250 cm⁻¹ is a key indicator of the aryl ether functionality. This is due to the asymmetric stretching of the C-O-C bond.

-

Ortho-Substitution Pattern: A strong band around 750 cm⁻¹ is highly characteristic of an ortho-disubstituted benzene ring, arising from the out-of-plane bending of the adjacent aromatic C-H bonds.

-

C-Br Stretch: The presence of the bromine atom is confirmed by a medium intensity band in the fingerprint region, typically around 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would lead to a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 214/216 | Moderate | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 135 | High | [M - Br]⁺ |

| 121 | Very High | [M - CH₂Br]⁺ (Tropylium-like ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of Fragmentation:

The fragmentation of this compound under EI conditions is expected to be driven by the stability of the resulting carbocations.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

-

Molecular Ion ([M]⁺˙, m/z 214/216): The molecular ion peak will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

Loss of Bromine ([M - Br]⁺, m/z 135): Loss of a bromine radical leads to the formation of a stable secondary carbocation.

-

Formation of the Base Peak ([M - CH₂Br]⁺, m/z 121): The most favorable fragmentation is the benzylic cleavage to lose a bromoethyl radical, forming a highly stable methoxy-substituted tropylium-like ion, which is expected to be the base peak in the spectrum.[1]

-

Tropylium Ion ([C₇H₇]⁺, m/z 91): Subsequent fragmentation of the m/z 121 ion can lead to the formation of the classic tropylium ion.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide, including detailed interpretations of predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust analytical framework for its unambiguous identification and characterization. The provided experimental protocols and workflow diagrams serve as practical tools for researchers in ensuring data quality and consistency. Adherence to these analytical principles is essential for professionals in the pharmaceutical and chemical industries to guarantee the quality and purity of this important synthetic intermediate.

References

-

PubChem. 2-Methoxyphenethyl bromide. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the NMR Spectra of 1-(2-Bromoethyl)-2-methoxybenzene

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Bromoethyl)-2-methoxybenzene, a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the principles, experimental protocols, and spectral interpretation of this compound.

Introduction: The Significance of this compound

This compound, also known as 2-methoxyphenethyl bromide, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a substituted aromatic ring and a reactive bromoethyl side chain, makes it a precursor for a wide range of more complex molecules. Understanding its NMR spectral characteristics is crucial for confirming its identity, assessing its purity, and monitoring its reactions. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, providing the necessary tools for its unambiguous characterization.

Foundational Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] The principles of NMR are based on the quantum mechanical magnetic properties of an atom's nucleus.

Chemical Shift

The chemical shift (δ) in NMR spectroscopy indicates the position of a signal along the x-axis of the spectrum. It is influenced by the local electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower chemical shift (upfield).[4] Aromatic protons typically resonate in the range of 6.5-8.0 ppm, while benzylic protons are found around 2.0-3.0 ppm.[5] Methoxy groups on an aromatic ring usually appear as a singlet between 3.7 and 4.0 ppm.[6]

Spin-Spin Coupling and the n+1 Rule

Spin-spin coupling, or J-coupling, is the interaction between the spins of neighboring nuclei. This interaction causes the splitting of NMR signals into multiplets. The multiplicity of a signal can be predicted by the n+1 rule, where 'n' is the number of equivalent protons on adjacent atoms. For example, a proton with one neighboring proton will appear as a doublet, while a proton with two neighboring protons will appear as a triplet. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the number of bonds separating them. Typical coupling constants for aromatic protons are:

Experimental Protocol for NMR Sample Preparation and Acquisition

The quality of NMR data is highly dependent on proper sample preparation.[3][8] A meticulously prepared sample ensures accurate and reproducible results.

Materials and Equipment

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pipette or syringe

-

Vortex mixer or sonicator

-

Lint-free tissue and ethanol

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh the desired amount of this compound.[3]

-

Choosing the Solvent: Select a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for nonpolar organic compounds.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[3][8] Gentle vortexing or sonication can aid in complete dissolution.[3]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean NMR tube.[3] The ideal sample height is between 4.0 and 5.0 cm.[3][9]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.[3] Cap the tube securely.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition Parameters

For a standard ¹H NMR experiment on a 400 MHz spectrometer, typical acquisition parameters would be:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Detailed Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl chain protons, and the methoxy group protons.

Aromatic Region (6.8-7.3 ppm)

The four protons on the benzene ring are in different chemical environments and will give rise to a complex multiplet pattern.[10][11] The ortho-disubstituted pattern is often complex due to the similar chemical shifts of the protons.[10] We can predict the relative chemical shifts based on the electronic effects of the substituents. The methoxy group is electron-donating, causing shielding (upfield shift), while the bromoethyl group is weakly electron-withdrawing.

-

H-6: This proton is ortho to the methoxy group and will be the most shielded, appearing furthest upfield. It will be a doublet of doublets due to coupling with H-5 (ortho) and H-4 (meta).

-

H-3: This proton is also ortho to a substituent (the ethyl group) and will be deshielded relative to H-6. It will appear as a doublet of doublets, coupled to H-4 (ortho) and H-5 (meta).

-

H-4 and H-5: These protons are meta to the substituents and will have chemical shifts intermediate between H-3 and H-6. They will likely appear as complex multiplets, often resembling a triplet of doublets or a doublet of doublets of doublets, due to coupling with their neighbors.[7]

Aliphatic Region (3.0-4.0 ppm)

The ethyl chain protons will appear as two distinct signals, each split into a triplet by the adjacent methylene group.

-

-CH₂-Ar (Benzylic Protons): These protons are adjacent to the aromatic ring and will appear as a triplet around 3.1-3.3 ppm.

-

-CH₂-Br: These protons are adjacent to the electron-withdrawing bromine atom and will be deshielded, appearing as a triplet further downfield, around 3.6-3.8 ppm.

Methoxy Region (~3.8 ppm)

The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at approximately 3.8 ppm.[6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H | 6.8 - 7.3 | Multiplet | - |

| -OCH₃ | ~3.8 | Singlet | - |

| -CH₂-Br | ~3.6 - 3.8 | Triplet | ~7 |

| -CH₂-Ar | ~3.1 - 3.3 | Triplet | ~7 |

Diagram illustrating the predicted splitting patterns:

Caption: Predicted ¹H NMR signal multiplicities for this compound.

Detailed Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Aromatic Region (110-160 ppm)

The six carbons of the benzene ring are all chemically non-equivalent and will give rise to six distinct signals.[5] The chemical shifts are influenced by the substituents.

-

C-2 (ipso-carbon to -OCH₃): This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing furthest downfield in the aromatic region, around 157 ppm.

-

C-1 (ipso-carbon to -CH₂CH₂Br): This carbon is attached to the alkyl chain and will be deshielded, but less so than C-2, appearing around 130-135 ppm.

-

C-4 and C-6: These carbons are ortho and para to the electron-donating methoxy group and will be shielded, appearing at lower chemical shifts.

-

C-3 and C-5: These carbons are meta to the methoxy group and will be less affected, appearing at intermediate chemical shifts.

Aliphatic Region (30-60 ppm)

The ethyl chain and methoxy carbons will appear in this region.

-

-OCH₃: The methoxy carbon typically appears around 55-60 ppm.[6][12]

-

-CH₂-Ar: The benzylic carbon will be found around 35-40 ppm.

-

-CH₂-Br: The carbon attached to the bromine atom will be deshielded by the electronegative halogen, appearing around 30-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-OCH₃) | ~157 |

| C-1 (C-CH₂CH₂Br) | ~130-135 |

| Aromatic CH | ~110-130 (4 signals) |

| -OCH₃ | ~55-60 |

| -CH₂-Ar | ~35-40 |

| -CH₂-Br | ~30-35 |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust framework for its structural elucidation and purity assessment. By understanding the interplay of chemical shifts, spin-spin coupling, and the influence of substituents, researchers can confidently interpret the NMR data for this important synthetic intermediate. The experimental protocols and predicted spectral data presented in this guide serve as a valuable resource for scientists engaged in organic synthesis and drug development.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- NMR Facility. (n.d.). 4. Sample preparation and pre-acquisition activities.

- Unknown. (n.d.). NMR sample preparation guidelines.

- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.

-

YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenethyl bromide. Retrieved from [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

-

Martinez-Arias, C. F., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

-

Studylib. (n.d.). NMR Spectroscopy: Chemical Shifts, Integration, Coupling. Retrieved from [Link]

Sources

- 1. 2-Methoxyphenethyl bromide | C9H11BrO | CID 578199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyphenethyl bromide 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. studylib.net [studylib.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organomation.com [organomation.com]

- 9. Section_4 [nmr.chem.ualberta.ca]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(2-Bromoethyl)-2-methoxybenzene

Section 1: Introduction to the Vibrational Landscape of 1-(2-Bromoethyl)-2-methoxybenzene

This compound, also known as 2-methoxyphenethyl bromide, is a valuable intermediate in organic synthesis, particularly in the construction of more complex pharmaceutical and bioactive molecules.[1] Its structure combines an ortho-disubstituted benzene ring with an ether and a primary alkyl bromide. This unique combination of functional groups results in a distinct infrared (IR) spectrum that serves as a molecular "fingerprint," indispensable for structural confirmation, purity assessment, and reaction monitoring.

Infrared spectroscopy probes the vibrational transitions of a molecule.[2] When exposed to infrared radiation, specific covalent bonds absorb energy at characteristic frequencies, causing them to stretch or bend.[3] This guide provides a detailed analysis of the expected IR absorption bands for this compound, explains the rationale behind peak assignments, presents a validated experimental protocol for data acquisition, and offers insights into accurate spectral interpretation.

Section 2: Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational modes.

Caption: Molecular structure of this compound.

The key vibrational units are:

-

Ortho-Disubstituted Benzene Ring: This aromatic core gives rise to C-H stretching, C=C ring stretching, and out-of-plane C-H bending (wagging) vibrations.

-

Alkyl Aryl Ether (-O-CH₃): The C-O bonds are strong absorbers, producing some of the most characteristic peaks in the fingerprint region.

-

Bromoethyl Group (-CH₂CH₂Br): This aliphatic chain contributes sp³ C-H stretching and bending modes, along with a distinctive C-Br stretching vibration at low wavenumbers.

Section 3: Analysis of the Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen and double/triple bonds. A crucial first step in interpretation is to draw a demarcation line at 3000 cm⁻¹.[4][5]

-

Aromatic C(sp²)-H Stretching (Above 3000 cm⁻¹): The protons on the benzene ring will produce medium-to-weak absorptions in the 3100-3010 cm⁻¹ range.[6] The presence of peaks in this area is a clear indicator of unsaturation.

-

Aliphatic C(sp³)-H Stretching (Below 3000 cm⁻¹): The methylene (-CH₂-) and methyl (-CH₃) groups of the bromoethyl and methoxy substituents, respectively, will exhibit strong, sharp peaks in the 2960-2850 cm⁻¹ region.[3][7] Typically, multiple peaks appear due to symmetric and asymmetric stretching modes.

-

Aromatic C=C Ring Stretching (~1600-1450 cm⁻¹): The benzene ring has characteristic C=C stretching vibrations that typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹. A third band is often observed near 1450 cm⁻¹. These peaks confirm the presence of the aromatic ring.[8][9]

Section 4: Decoding the Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

While complex, the fingerprint region contains highly diagnostic peaks that confirm the molecule's specific structure and substitution pattern.[3]

-

Ether C-O Stretching (~1250 cm⁻¹ and ~1030 cm⁻¹): Alkyl aryl ethers are characterized by two strong absorption bands.[10][11] The asymmetric C-O-C stretch appears as a very strong band around 1250 cm⁻¹. The symmetric stretch is found near 1030 cm⁻¹.[12] These two intense peaks are key identifiers for the methoxybenzene moiety.

-

Aliphatic C-H Bending (~1465 cm⁻¹ and ~1380 cm⁻¹): The scissoring vibration of the -CH₂- groups in the ethyl chain typically appears near 1465 cm⁻¹.[13]

-

-CH₂X Wagging (~1300-1150 cm⁻¹): The wagging of the methylene group attached to the bromine atom (-CH₂Br) is expected in the 1300-1150 cm⁻¹ range.[14][15][16]

-

Aromatic C-H Out-of-Plane Bending (~750 cm⁻¹): The position of the strong C-H out-of-plane "wagging" vibration is highly diagnostic of the substitution pattern on the benzene ring. For ortho-disubstituted rings, this peak is characteristically found in the 770-735 cm⁻¹ range.[8][17] Its presence provides strong evidence for the 1,2-substitution pattern.

-

C-Br Stretching (~690-515 cm⁻¹): The carbon-bromine bond stretch is expected to appear as a medium-to-strong band in the low-frequency region between 690 cm⁻¹ and 515 cm⁻¹.[14][15] This peak is often located in a region where standard sodium chloride (NaCl) optics are not transparent; potassium bromide (KBr) optics are recommended for its clear observation.[18]

Section 5: Experimental Protocol for IR Spectrum Acquisition

This protocol describes a self-validating system for obtaining a high-quality IR spectrum of this compound, which is a liquid at standard conditions.

Methodology: Neat Liquid Analysis

-

Materials Check: Ensure KBr or NaCl salt plates are clean, dry, and free of scratches. Verify their transparency with a background scan.

-

Sample Application: Place one drop of this compound onto the center of one salt plate.

-

Assembly: Gently place the second salt plate on top, spreading the liquid into a thin, uniform capillary film. Avoid introducing air bubbles.

-

Spectrometer Placement: Mount the assembled plates in the spectrometer's sample holder.

-

Background Collection: With the sample chamber empty, collect a background spectrum. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

-

Sample Spectrum Collection: Place the sample in the beam path and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Cleaning: Disassemble the plates immediately after use. Clean with a dry, lint-free cloth and a suitable solvent (e.g., dry acetone or methylene chloride), then store in a desiccator.

Recommended FTIR Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Scan Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region, including the C-Br stretch. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for resolving most peaks without excessive noise. |

| Number of Scans | 16-32 | Improves the signal-to-noise ratio for weaker signals. |

| Optics | KBr | Preferred for its transparency down to 400 cm⁻¹, ensuring observation of the C-Br stretch.[18] |

| Detector | DTGS | Standard, robust detector for mid-IR analysis. |

Caption: Experimental workflow for acquiring a neat liquid IR spectrum.

Section 6: Integrated Spectral Interpretation

A hypothetical IR spectrum of this compound would exhibit the key features discussed. The final identification relies on the simultaneous presence of all characteristic bands.

Summary of Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3010 | C-H Stretch | Aromatic (sp²) | Medium to Weak |

| 2960 - 2850 | C-H Stretch | Aliphatic (sp³) | Strong, Sharp |

| ~1600 & ~1500 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1465 | C-H Bend (Scissoring) | -CH₂- | Medium |

| ~1250 | Asymmetric C-O-C Stretch | Alkyl Aryl Ether | Very Strong |

| ~1030 | Symmetric C-O-C Stretch | Alkyl Aryl Ether | Strong |

| 770 - 735 | C-H Out-of-Plane Bend | Ortho Substitution | Strong |

| 690 - 515 | C-Br Stretch | Alkyl Bromide | Medium to Strong |

Interpretation Logic and Purity Assessment

The identification process is a systematic confirmation of expected signals. The absence of unexpected peaks is as important as the presence of expected ones for confirming purity.

Caption: Logical flowchart for the confirmation of this compound.

Potential Impurities:

-

Starting Material (e.g., 2-methoxyphenol): Would show a very broad O-H stretching band from 3500-3200 cm⁻¹.[19] Its absence is a key indicator of complete reaction.

-

Residual Solvents: Sharp, characteristic peaks of solvents like Toluene or THF may be present if not fully removed.

-

Elimination Product (2-methoxystyrene): Would show characteristic vinylic C-H (~3080 cm⁻¹) and C=C (~1630 cm⁻¹) stretching peaks, and the C-Br stretch would be absent.

Section 7: Conclusion

The infrared spectrum of this compound is rich with information. Positive identification is achieved by confirming the presence of key diagnostic bands: sp² and sp³ C-H stretches on either side of 3000 cm⁻¹, the two strong C-O ether stretches in the fingerprint region, the strong out-of-plane bending band confirming the ortho-substitution pattern, and the low-frequency C-Br stretch. This guide provides the foundational knowledge for researchers to confidently use IR spectroscopy for the structural elucidation and quality control of this important chemical intermediate.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

University of Technology Sydney. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyphenethyl bromide. PubChem Compound Database. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR_lectureNotes.pdf. Retrieved from [Link]

Sources

- 1. 2-Methoxyphenethyl bromide | C9H11BrO | CID 578199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. academics.nat.tum.de [academics.nat.tum.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. fiveable.me [fiveable.me]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. scribd.com [scribd.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 18. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 19. orgchemboulder.com [orgchemboulder.com]

1-(2-Bromoethyl)-2-methoxybenzene mass spectrometry

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Bromoethyl)-2-methoxybenzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a substituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the principles of Electron Ionization (EI) mass spectrometry, elucidating the characteristic fragmentation pathways that serve as a molecular fingerprint for this analyte. By understanding the causality behind ion formation, researchers can confidently identify and characterize this molecule and its analogs. This document provides not only the theoretical underpinnings but also a field-proven experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), making it an essential resource for scientists in analytical, organic, and medicinal chemistry.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

In the landscape of modern chemical analysis, mass spectrometry (MS) stands as an indispensable tool for determining the molecular weight and structural features of unknown compounds. For professionals engaged in drug discovery and synthetic chemistry, confirming the identity and purity of intermediates like this compound is a critical step. Mass spectrometry provides this confirmation by measuring the mass-to-charge ratio (m/z) of ions generated from the molecule.

The technique of choice for volatile, thermally stable organic molecules of this class is typically Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, causing it to fragment in predictable and reproducible ways[1][2]. This fragmentation pattern is a rich source of structural information, akin to a molecular fingerprint, allowing for unambiguous identification. This guide will dissect that fingerprint.

Principles of Ionization and Fragmentation

When a this compound molecule enters the ion source of the mass spectrometer, it is bombarded by a high-energy electron beam (typically 70 eV)[2]. This interaction is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺)[3].

M•⁺ → [C₉H₁₁BrO]•⁺ + e⁻

This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to form smaller, more stable ions. The key to interpreting a mass spectrum lies in understanding these pathways, which are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. For this compound, the primary sites of fragmentation are influenced by the presence of the bromine atom, the methoxy group, and the aromatic ring.

Predicted Mass Spectrum and Fragmentation Pathways

The Molecular Ion (M•⁺) at m/z 214/216

The molecular ion peak is expected to be observed at m/z 214 and m/z 216. Its presence confirms the molecular weight of the compound. Aromatic systems are adept at stabilizing the positive charge, so the molecular ion for this compound should be clearly visible[7].

Major Fragmentation Pathways

The fragmentation of the molecular ion follows several logical pathways dictated by the functional groups.

-

Pathway A: Loss of Bromine Radical (•Br) This is often a dominant fragmentation pathway for bromoalkanes[8]. The C-Br bond cleaves, releasing a bromine radical and leaving a stable secondary carbocation. This results in a prominent fragment ion at m/z 135 . The stability of this ion is enhanced by the methoxy-substituted phenyl ring.

[C₉H₁₁BrO]•⁺ → [C₉H₁₁O]⁺ + •Br (m/z 214/216) → (m/z 135)

-

Pathway B: Benzylic-type Cleavage Cleavage of the C-C bond between the ethyl side chain and the bromine atom results in the loss of a bromomethyl radical (•CH₂Br). This pathway leads to the formation of a methoxy-substituted tropylium ion, a highly stable seven-membered aromatic ring structure, at m/z 121 .

[C₉H₁₁BrO]•⁺ → [C₈H₉O]⁺ + •CH₂Br (m/z 214/216) → (m/z 121)

-

Pathway C: Fragmentation of the Methoxy Group Aryl ethers are known to fragment via loss of a methyl radical (•CH₃) followed by the elimination of a neutral carbon monoxide (CO) molecule[9]. This can occur from the m/z 135 or m/z 121 ions.

-

From m/z 135: Loss of •CH₃ gives an ion at m/z 120 .

-

From m/z 121: Loss of CO gives an ion at m/z 93 .

-

The following diagram illustrates these primary fragmentation routes.

Caption: Predicted EI fragmentation of this compound.

Summary of Key Ions

The expected key ions in the EI mass spectrum are summarized below for quick reference.

| m/z (Mass-to-Charge Ratio) | Proposed Structure / Neutral Loss | Key Features |

| 214, 216 | Molecular Ion, [C₉H₁₁BrO]•⁺ | Confirms molecular weight; 1:1 isotopic pattern. |

| 135 | [M - •Br]⁺ | Loss of bromine radical, often a significant peak. |

| 121 | [M - •CH₂Br]⁺ | Benzylic-type cleavage, formation of stable tropylium ion. |

| 93 | [m/z 121 - CO]⁺ | Loss of carbon monoxide from the m/z 121 fragment. |

Experimental Protocol: GC-MS Analysis

To acquire a high-quality mass spectrum, a self-validating protocol is essential. The following steps describe a robust method for the analysis of this compound using a standard GC-MS system.

Sample Preparation

-

Rationale: Proper dilution is crucial to avoid column overloading and ion source saturation, ensuring sharp chromatographic peaks and clean spectra.

-

Prepare a stock solution of the sample at 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

GC-MS Instrumentation and Conditions

-

Rationale: The selected parameters ensure good chromatographic separation from potential impurities and provide standardized ionization energy for reproducible fragmentation, allowing for potential library matching[2].

| Parameter | Recommended Setting | Justification |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas providing good chromatographic efficiency. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of organic compounds. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation and ensures elution of the analyte. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard for structural elucidation of volatile organics[1]. |

| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library comparison. |

| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source. |

| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |

| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all expected fragments. |

The following diagram illustrates the overall experimental workflow.

Caption: Standard workflow for the GC-MS analysis of organic compounds.

Conclusion

The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ion chemistry can be applied to achieve confident structural elucidation. By utilizing Electron Ionization, the molecule fragments into a series of characteristic ions, most notably at m/z 214/216 (M•⁺), 135 ([M-Br]⁺), and 121 ([M-CH₂Br]⁺). This predictable fragmentation, combined with a robust GC-MS protocol, provides researchers and drug development professionals with a reliable method for identifying this compound, ensuring the integrity of their synthetic and analytical workflows.

References

-

chemazam. (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Linstrom, P.J. (Ed.). (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

Wikipedia. (n.d.). Electron ionization. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST WebBook. Available at: [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-methoxy-. NIST WebBook. Available at: [Link]

- Takhistov, V. V., & Ponomarev, D. A. (2002). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 71(8), 645-668.

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST WebBook. Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole.

-

Slideshare. (n.d.). Mass chart Fragmentation. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-bromoethyl)-. NIST WebBook. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

- 1. Electron ionization - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]

- 5. Benzene, 1-(2-bromoethyl)-4-methoxy- [webbook.nist.gov]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Bromoethyl)-2-methoxybenzene, a pivotal intermediate in the development of novel therapeutics and complex organic molecules. The document delineates the prevalent synthetic strategies, with a primary focus on the robust and widely adopted method of nucleophilic substitution on the corresponding alcohol. A detailed, step-by-step experimental protocol is provided, underpinned by a discussion of the reaction mechanism and causality of procedural choices. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this valuable chemical building block.

Introduction: Significance of this compound